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Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

Cat. No.: B083458

For researchers, scientists, and drug development professionals, understanding the nuanced
properties of small molecules is paramount to innovation. This guide provides a detailed
comparison of 2-Aminoisonicotinic acid and its structural isomer, 2-Aminonicotinic acid,
offering insights into their physicochemical and pharmacological characteristics. The
information presented is supported by experimental data and established protocols to aid in the
rational design and development of novel therapeutics.

Physicochemical Properties: A Head-to-Head
Comparison

A thorough understanding of a compound's physicochemical properties is the foundation of
drug discovery, influencing formulation, absorption, distribution, metabolism, and excretion
(ADME). Below is a comparative summary of the key physicochemical parameters for 2-
Aminoisonicotinic acid and 2-Aminonicotinic acid.
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Property 2-Aminoisonicotinic Acid 2-Aminonicotinic Acid
2-Amino-4-pyridinecarboxylic 2-Amino-3-pyridinecarboxylic
Synonyms ) )
acid acid
CAS Number 13362-28-2[1][2] 5345-47-1[3][4]

Molecular Formula

CeHeN202[1][2]

CeHeN202[4]

Molecular Weight 138.12 g/mol [2] 138.13 g/mol [4]

White to off-white crystalline Off-white to light yellow
Appearance . _

solid[1] crystalline powder[5]
Melting Point 300-302 °C[6] 295-297 °C (decomposes)
pKa (Predicted) 2.11+£0.10 2.94 + 0.10[5]
Water Solubility Soluble[1] Soluble[3]

Pharmacological Profile: Targeting Glycogen
Synthase Kinase-3 (GSK-3)

2-Aminoisonicotinic acid and its derivatives have emerged as significant scaffolds in the

development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase

implicated in a multitude of cellular processes and diseases, including neurodegenerative

disorders, bipolar disorder, and diabetes. The pyridine ring of these compounds serves as a

crucial pharmacophore for engaging with the ATP-binding pocket of GSK-3.

While specific IC50 values for the parent 2-Aminoisonicotinic acid and 2-Aminonicotinic acid

against GSK-3[3 are not readily available in the public domain, derivatives of the 2-

aminopyridine scaffold have demonstrated potent inhibitory activity. For instance, certain

imidazopyridine derivatives, which can be synthesized from 2-aminopyridine precursors, exhibit

GSK-3p inhibitory activity in the nanomolar range, with IC50 values as low as 4 nM.

Experimental Methodologies

To ensure the reproducibility and accuracy of the presented data, this section details the

standard experimental protocols for determining key physicochemical and pharmacological
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parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's
ionization state at different physiological pH values, which in turn affects its solubility,
permeability, and target engagement.

Protocol:
o Sample Preparation: A 1 mM solution of the test compound is prepared in deionized water.

« Titration Setup: The sample solution is placed in a thermostatted vessel at 25 °C and purged
with nitrogen to remove dissolved carbon dioxide. A calibrated pH electrode is immersed in
the solution.

« Titration: The solution is titrated with a standardized solution of 0.1 M NaOH. The pH is
recorded after each addition of the titrant.

o Data Analysis: The pKa is determined from the titration curve as the pH at which half of the
acidic functional groups have been neutralized. This corresponds to the inflection point of the
curve.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human
intestinal absorption of drugs. It utilizes a monolayer of human colorectal adenocarcinoma cells
(Caco-2) that differentiate to form tight junctions and express key efflux and uptake
transporters.

Protocol:

e Cell Culture: Caco-2 cells are seeded on permeable polycarbonate membrane inserts in a
24-well plate and cultured for 21 days to allow for differentiation and monolayer formation.

e Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the
transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker
like Lucifer yellow.
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e Permeability Assay: The test compound (typically at a concentration of 10 uM) is added to
the apical (A) side of the monolayer, and the appearance of the compound in the basolateral
(B) compartment is measured over time (usually 2 hours). To assess active efflux, the
experiment is also performed in the reverse direction (B to A).

» Quantification: The concentration of the test compound in the donor and receiver
compartments is quantified by LC-MS/MS.

o Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is
calculated using the following equation: Papp = (dQ/dt) / (A * Co) Where:

o dQ/dt is the rate of permeation.
o A s the surface area of the membrane.

o Co is the initial concentration in the donor compartment.

GSK-3B Kinase Assay

The inhibitory activity of compounds against GSK-3[3 can be determined using an in vitro
kinase assay, which measures the phosphorylation of a specific substrate.

Protocol:

e Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well
contains the GSK-3[3 enzyme, a specific peptide substrate, and ATP in a suitable kinase
buffer.

« Inhibitor Addition: The test compound is added to the wells at various concentrations. Control
wells with no inhibitor and no enzyme are included.

e Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and
incubated at 30 °C for a defined period (e.g., 60 minutes).

» Detection: The amount of ADP produced, which is proportional to the kinase activity, is
measured using a detection reagent such as ADP-Glo™. This reagent converts ADP to ATP,
which then drives a luciferase-luciferin reaction, producing a luminescent signal.
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o Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is
the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated
by plotting the percentage of inhibition against the logarithm of the inhibitor concentration

and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Processes

To facilitate a deeper understanding of the biological context and experimental procedures, the

following diagrams are provided.
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Experimental workflow for compound characterization.
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Simplified Wnt/p-catenin signaling pathway showing GSK-3[ inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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